Carbifene

Description

Established Synthetic Routes for Carbifene Elucidation

Established synthetic routes for complex molecules are developed through careful consideration of retrosynthetic analysis, which involves breaking down the target molecule into simpler, readily available starting materials. sathyabama.ac.in The synthesis then proceeds in the forward direction, building the molecule step by step.

Multi-Step Synthesis Pathways

While specific detailed multi-step pathways for this compound synthesis were not extensively detailed in the search results, the general principles of multi-step organic synthesis, involving sequential reactions to build molecular complexity, would apply. nobelprize.orgyoutube.comorganicchemistrytutor.com

Convergent and Divergent Synthesis Strategies

Synthetic strategies can be broadly classified as linear, convergent, or divergent. sathyabama.ac.inresearchgate.net

Divergent Synthesis: Starts from a central core molecule and builds outwards, adding successive generations of building blocks. sathyabama.ac.inresearchgate.netwikipedia.org This is often used for creating libraries of related compounds or dendrimers. researchgate.netwikipedia.org

For a molecule like this compound, a convergent synthesis approach might be advantageous, allowing for the independent synthesis of the different phenyl, amide, and amine-containing segments before their final coupling. sathyabama.ac.inresearchgate.netuu.nlresearchgate.net

Advanced Synthetic Approaches toward this compound and its Analogues

Modern organic synthesis aims to develop more efficient, selective, and environmentally friendly methods for constructing molecules.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgnih.gov Applying these principles to this compound synthesis would involve considering factors such as:

Using renewable feedstocks. mdpi.com

Minimizing waste generation (atom economy). rsc.org

Using safer solvents or solvent-free conditions. rsc.orgnih.gov

Developing energy-efficient processes.

Utilizing catalytic reactions to improve efficiency and selectivity. rsc.orgrsc.orgnih.gov

While specific green chemistry approaches for this compound were not found, the general principles are applicable to optimizing its synthesis for reduced environmental impact. rsc.orgnih.govmdpi.comucl.ac.uk

Catalytic Reactions for this compound Derivatization

Catalytic reactions play a crucial role in modern organic synthesis by accelerating reaction rates, improving selectivity, and often allowing for milder reaction conditions. rsc.orgnih.govrsc.org Catalysis can be applied at various stages of synthesis, including the derivatization of functional groups. Derivatization is a technique used to modify a compound's chemical structure, often to improve its properties for analysis or further reaction. sigmaaldrich.comjfda-online.comspectroscopyonline.comresearchgate.netlibretexts.org

Given the functional groups present in this compound (amide, amine, ether, aromatic rings), various catalytic reactions could potentially be employed for its synthesis or the synthesis of its analogues. For instance, catalytic C-C bond formation reactions are fundamental in assembling complex carbon skeletons. rsc.org Catalytic methods for amide bond formation, while still facing challenges for large-scale implementation, are an active area of research aiming to reduce waste compared to traditional stoichiometric methods. ucl.ac.uk

Large-Scale Chemical Synthesis Considerations for this compound

Scaling up a chemical synthesis from laboratory scale to large-scale production requires careful consideration of various factors to ensure efficiency, safety, and economic viability. ucl.ac.uk For this compound, these considerations would include:

Process Efficiency: Optimizing reaction conditions, minimizing the number of steps, and maximizing yields at each stage. sathyabama.ac.inucl.ac.uk

Cost of Materials: Using readily available and cost-effective starting materials and reagents.

Reactor Design and Operation: Selecting appropriate reactor types and operating parameters for large volumes.

Downstream Processing: Efficient methods for isolation, purification, and drying of intermediates and the final product.

Safety: Implementing robust safety protocols to handle potentially hazardous chemicals and reactions on a larger scale.

Environmental Impact: Managing waste streams and emissions in accordance with regulations, aligning with green chemistry principles. rsc.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

15687-16-8 |

|---|---|

Molecular Formula |

C28H34N2O2 |

Molecular Weight |

430.6 g/mol |

IUPAC Name |

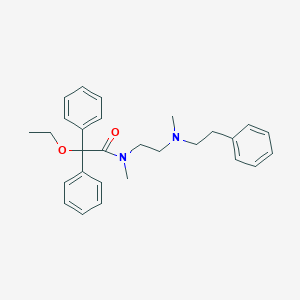

2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C28H34N2O2/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24/h5-19H,4,20-23H2,1-3H3 |

InChI Key |

NQIZDFMZAXUZCZ-UHFFFAOYSA-N |

SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |

Canonical SMILES |

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3 |

Other CAS No. |

15687-16-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of Carbifene

Large-Scale Chemical Synthesis Considerations for Carbifene

Industrial Synthesis Optimization Strategies

Industrial synthesis optimization strategies for complex organic molecules like this compound focus on improving efficiency, yield, purity, and sustainability while reducing costs and environmental impact. While specific optimization strategies for this compound's industrial synthesis are not explicitly detailed in the provided search results, general approaches in chemical process optimization are applicable.

These strategies often involve:

Catalyst Development: Utilizing highly active and selective catalysts to increase reaction rates and minimize by-product formation. cgu-odisha.ac.in

Process Intensification: Designing more compact and efficient reactor systems, such as microreactors, which can offer better heat and mass transfer, leading to improved yields and reduced energy consumption. google.comlondontfe.com

Solvent Selection and Optimization: Choosing environmentally friendly and recyclable solvents, or exploring solvent-free reactions, such as reactive extrusion. cgu-odisha.ac.in

Continuous Processing: Transitioning from batch to continuous flow processes for better control, consistency, and scalability.

In Silico Experimentation and Modeling: Using computational tools to simulate and model reaction pathways and process parameters to optimize conditions before extensive laboratory work. accenture.com This can lead to significant cost reductions and faster development cycles. accenture.com

Automation and Digitalization: Implementing automation and digital technologies for precise control, monitoring, and data analysis in manufacturing processes. londontfe.comdeloitte.com

These strategies aim to address challenges such as managing exothermic reactions, handling hazardous reagents, minimizing waste, and achieving high purity on a large scale.

Process Chemistry Innovations for this compound Production

Innovations in process chemistry for the production of compounds like this compound involve developing novel synthetic routes, improving existing steps, and integrating new technologies. Based on the related syntheses found, potential areas for innovation could include:

Novel Diphenylacetic Acid Synthesis: Exploring alternative, more efficient, or sustainable routes to synthesize the diphenylacetic acid core or its derivatives.

Improved Ester/Amide Formation: Developing milder or more efficient coupling methods for forming the ester or amide linkage, potentially using new coupling reagents or catalytic systems.

Synthesis of the Aminoethyl Chain: Innovations in the synthesis of the complex aminoethylamine portion of this compound, potentially using continuous flow chemistry or biocatalysis. cgu-odisha.ac.in For example, the use of microreactors for the synthesis of 2-(diethylamino)ethanol (B1670525) represents a process innovation in producing a related structural component. google.com

Downstream Processing and Purification: Developing advanced separation and purification techniques, such as continuous chromatography or membrane filtration, to efficiently isolate and purify the final this compound product and intermediates. londontfe.com

Waste Minimization and Valorization: Implementing strategies to reduce by-products and waste, and exploring methods to valorize any unavoidable waste streams.

Structural Elucidation and Analytical Chemistry of Carbifene

Spectroscopic Analysis of Carbifene Structures

Spectroscopic techniques are the cornerstone of molecular structure elucidation, offering insights into the electronic and vibrational properties of this compound's constituent atoms and bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for mapping the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to reveal a complex pattern of signals. The chemical shifts of these signals would indicate the electronic environment of each proton. For instance, protons attached to aromatic rings would likely appear in the downfield region (typically δ 6.5-8.0 ppm), while protons on aliphatic chains would resonate further upfield. The splitting patterns (singlets, doublets, triplets, etc.) of these signals, arising from spin-spin coupling with neighboring protons, would provide crucial information about the connectivity of the hydrogen atoms within the molecule. Integration of the peak areas would correspond to the relative number of protons giving rise to each signal.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would complement the ¹H NMR data by providing a count of the number of unique carbon environments in the this compound molecule. The chemical shifts of the carbon signals would be indicative of their hybridization (sp³, sp², sp) and the nature of the atoms they are bonded to. For example, carbonyl carbons would be expected to resonate at the far downfield end of the spectrum (around δ 160-220 ppm), while aromatic carbons would typically appear between δ 100-150 ppm.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete structural puzzle of this compound. COSY experiments would reveal proton-proton correlations, helping to trace out the spin systems within the molecule. HSQC would correlate each proton signal with the carbon to which it is directly attached, while HMBC would show correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| Aliphatic CH₃ | 0.8 - 1.5 | 10 - 20 |

| C=O (Amide/Ester) | - | 160 - 180 |

| C-N | 2.5 - 4.0 | 40 - 60 |

| C-O | 3.5 - 4.5 | 60 - 80 |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the confirmation of its molecular formula, C28H34N2O2.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to probe the fragmentation patterns of the this compound molecular ion. By inducing fragmentation and analyzing the masses of the resulting fragment ions, it is possible to deduce the structure of different parts of the molecule and how they are connected. The fragmentation pathways would be characteristic of the functional groups present in this compound.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds or symmetric vibrations that are weak in the IR spectrum may give strong signals in the Raman spectrum. For this compound, this could be particularly useful for identifying skeletal vibrations and the non-polar regions of the molecule.

Chromatographic Separations and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the workhorse for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be developed for its analysis. In this setup, a non-polar stationary phase (such as C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

Method development would involve optimizing several parameters to achieve good separation of this compound from any potential impurities. These parameters include the choice of the stationary phase, the composition of the mobile phase (including the use of buffers to control pH), the flow rate, and the column temperature. Detection would most likely be performed using a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance. A well-developed HPLC method would show a sharp, symmetrical peak for this compound with a stable retention time. The purity of a sample would be assessed by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis (Illustrative)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.

Given its molecular weight of 430.59 g/mol , this compound itself is likely not volatile enough for direct analysis by Gas Chromatography (GC). However, GC could be employed for the analysis of more volatile derivatives of this compound. This would involve a chemical derivatization step to convert this compound into a less polar and more volatile compound. For example, if this compound contains active hydrogen atoms (e.g., in hydroxyl or amine groups), these could be silylated to increase volatility.

A GC method would utilize a capillary column with a suitable stationary phase to separate the derivatized this compound from other volatile components. The temperature of the GC oven would be programmed to increase over time to elute compounds with different boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for detection. GC-MS would be particularly powerful as it would provide both chromatographic separation and mass spectral information for the identification of the derivatized this compound and any related volatile impurities.

Capillary Electrophoresis for this compound Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique is particularly advantageous for pharmaceutical analysis due to its high efficiency, minimal sample consumption, and rapid analysis times. youtube.com

For the analysis of this compound, a basic compound, Capillary Zone Electrophoresis (CZE) would be the most direct mode. In CZE, the separation is based on the charge-to-size ratio of the analyte. A hypothetical CZE method for this compound would involve dissolving the sample in a buffer system, typically at a low pH to ensure the molecule is protonated and carries a positive charge. The separation would occur in a fused-silica capillary under a high voltage.

Key considerations for developing a CZE method for this compound would include:

Buffer pH and Composition: A buffer with a pH below the pKa of this compound's amine group would be chosen to ensure full ionization. An acidic buffer, such as phosphate or citrate, would be a suitable starting point.

Applied Voltage: A higher voltage can lead to faster separations and sharper peaks, but must be optimized to avoid excessive Joule heating, which can degrade separation performance.

Capillary Dimensions and Temperature: The length and internal diameter of the capillary, along with the operating temperature, would be controlled to ensure reproducible migration times and efficient heat dissipation.

Detection: UV-Vis absorbance is a common detection method in CE. pharmacompass.com The wavelength for detection would be set at this compound's absorbance maximum to ensure high sensitivity.

Below is an illustrative table of potential CZE conditions for this compound analysis.

| Parameter | Hypothetical Value/Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides a surface for electroosmotic flow |

| Background Electrolyte | 50 mM Sodium Phosphate buffer (pH 2.5) | Maintains pH and conductivity |

| Applied Voltage | 25 kV | Drives the electrophoretic separation |

| Temperature | 25 °C | Ensures reproducible migration times |

| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, precise volume of sample |

| Detection | Diode Array Detector (DAD) at 214 nm | Monitors the separated analytes |

Advanced Analytical Techniques for this compound Studies

Derivatization Strategies for Enhanced this compound Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. This is often employed to enhance detection sensitivity, improve chromatographic separation, or increase volatility. For a compound like this compound, which contains a secondary or tertiary amine, several derivatization strategies could be employed, particularly to enhance its detectability in techniques like HPLC with fluorescence or UV-Vis detection.

The primary goal of derivatizing this compound would be to introduce a chromophore or fluorophore into the molecule. This would be particularly useful if this compound itself has a low UV absorbance or does not fluoresce, thereby improving the limits of detection and quantification.

Potential Derivatization Reagents for this compound:

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with amines to form stable, fluorescent derivatives.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield fluorescent isoindole products. If this compound were a primary amine, this would be a suitable reagent.

The choice of reagent would depend on the specific structure of this compound and the analytical technique being used. The reaction conditions, such as pH, temperature, and reaction time, would need to be carefully optimized to ensure complete derivatization.

The table below provides a hypothetical comparison of derivatization agents for this compound, assuming it possesses a reactive amine group.

| Derivatizing Agent | Target Functional Group | Detection Method | Potential Advantages |

| Dansyl Chloride | Amine | Fluorescence | High sensitivity, stable derivatives |

| FMOC-Cl | Amine | Fluorescence | Good reactivity, high quantum yield |

| Benzoyl Chloride | Amine | UV Absorbance | Simple reaction, improves chromatographic behavior |

Microfluidic Approaches for this compound Analysis

Microfluidics, often referred to as lab-on-a-chip technology, involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. pharmacompass.com This technology offers significant advantages for pharmaceutical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. chemicalbook.compressbooks.pub

A microfluidic device for this compound analysis could integrate several analytical steps, such as sample preparation, separation, and detection, onto a single chip. For instance, a microchip could be designed to perform an electrophoretic separation of this compound from its potential impurities or metabolites.

A hypothetical microfluidic system for this compound analysis might feature:

Sample Injection Channels: For the precise introduction of nanoliter volumes of the sample.

Separation Channel: Where capillary electrophoresis or electrochromatography would be performed.

Integrated Detectors: Such as electrochemical or optical detectors, to quantify the separated this compound.

The benefits of using a microfluidic approach for this compound analysis would include portability, allowing for on-site or point-of-care testing, and the ability to perform parallel analyses, significantly increasing throughput. chemspider.com

Chemometrics and Data Analysis in this compound Research

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. wikipedia.orgsiyavula.com In the context of this compound research, chemometrics could be applied to various stages of the analytical process, from experimental design to data interpretation.

Potential applications of chemometrics in this compound analysis include:

Method Optimization: Using experimental design techniques like factorial design or response surface methodology to efficiently optimize the parameters of an analytical method, such as the mobile phase composition in HPLC or the buffer conditions in CE.

Multivariate Calibration: Techniques like Principal Component Regression (PCR) or Partial Least Squares (PLS) could be used to build calibration models for the quantification of this compound in complex matrices where interferences from other components are present.

Pattern Recognition: Principal Component Analysis (PCA) could be used to analyze complex datasets, for example, to compare the chemical profiles of different batches of a this compound formulation or to identify counterfeit products.

The table below illustrates how different chemometric techniques could be applied in the analysis of this compound.

| Chemometric Technique | Application in this compound Analysis | Goal |

| Principal Component Analysis (PCA) | Exploratory analysis of spectroscopic or chromatographic data from different this compound samples. | Identify sample groupings, outliers, or batch-to-batch variations. |

| Partial Least Squares (PLS) | Quantitative analysis of this compound in formulations using spectroscopic data (e.g., NIR). | Develop a calibration model to predict this compound concentration. |

| Design of Experiments (DoE) | Optimization of an HPLC or CE method for this compound separation. | Efficiently find the optimal experimental conditions. |

Mechanistic Chemical Biology of Carbifene

In Vitro Studies of Molecular Interactions

In vitro studies are fundamental to understanding how a compound like Carbifene interacts with biological molecules at a fundamental level, outside the complex environment of a living cell.

Binding to Biological Targets: Enzymes and Receptors

A primary step in characterizing a new chemical entity is to identify its direct binding partners. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various biochemical assays would be employed to determine if this compound binds to specific enzymes or receptors. The affinity (how tightly it binds) and kinetics (the rates of binding and dissociation) of these interactions are crucial parameters. For example, researchers might test this compound against a panel of kinases, proteases, or G-protein coupled receptors to identify potential targets.

Table 1: Hypothetical Binding Affinities of this compound to Various Protein Targets

| Target Protein | Binding Affinity (Kd) | Assay Method |

|---|---|---|

| Enzyme A (e.g., Kinase) | 50 nM | Isothermal Titration Calorimetry |

| Receptor B (e.g., GPCR) | 200 nM | Surface Plasmon Resonance |

This table is illustrative and does not represent actual data.

Modulation of Protein-Protein Interactions

Many cellular processes are governed by the interaction between two or more proteins. nih.govugent.benih.govresearchgate.net Small molecules can either disrupt these interactions (inhibitors) or stabilize them (stabilizers). nih.gov Techniques like co-immunoprecipitation, yeast two-hybrid screening, or Förster resonance energy transfer (FRET) could be used to investigate if this compound affects any known protein-protein interactions (PPIs). ajwilsonresearch.com For instance, if this compound is found to bind to a specific protein, subsequent studies would examine its effect on the interactions of that protein with its known binding partners. nih.govajwilsonresearch.com

Effects on Cellular Pathways

The binding of a compound to its target(s) and modulation of PPIs can lead to downstream effects on cellular signaling pathways. nih.govnih.gov To study this in vitro, cell-free systems or reconstituted pathways in a test tube could be utilized. For example, if this compound targets a kinase, researchers would investigate its effect on the phosphorylation of downstream substrates in a controlled environment. This helps to isolate the direct biochemical consequences of the compound's action, excluding the complexities of a cellular response. nih.gov

Cellular and Subcellular Distribution Research

Understanding where a compound goes within a cell is critical to interpreting its biological effects.

Investigating Uptake Mechanisms

For a compound to have an intracellular effect, it must first cross the cell membrane. Studies would be conducted to determine how this compound enters cells. Potential mechanisms include passive diffusion across the lipid bilayer, or active transport via membrane proteins. nih.gov Experiments using fluorescently labeled this compound or radiolabeled analogues in the presence of various transport inhibitors could elucidate the specific uptake pathway(s). nih.govnih.gov The efficiency of uptake can be influenced by factors like the compound's lipophilicity and molecular size. csic.es

Intracellular Localization within Model Systems

Once inside the cell, a compound's distribution is not uniform. nih.gov Confocal microscopy using a fluorescently tagged version of this compound would be a primary method to visualize its location within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.govresearchgate.net Co-localization studies with specific organelle markers would provide a more precise map of its subcellular distribution. This information is vital, as the compound's location can provide clues about its potential targets and mechanism of action. nih.gov

Table 2: Hypothetical Subcellular Localization of this compound in a Model Cell Line

| Cellular Compartment | Localization Signal (Fluorescence Intensity) | Method |

|---|---|---|

| Nucleus | Low | Confocal Microscopy |

| Cytoplasm | High | Confocal Microscopy |

| Mitochondria | Moderate | Co-localization with MitoTracker |

This table is illustrative and does not represent actual data.

Biotransformation and Metabolism Studies of this compound (in vitro/preclinical models)

Currently, there is a notable absence of published research investigating the biotransformation and metabolism of this compound in either in vitro systems or preclinical animal models. Standard preclinical drug development protocols typically involve thorough metabolic profiling to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties. However, such data for this compound is not available in the public domain.

Enzyme Systems Involved in this compound Metabolism

Information regarding the specific enzyme systems, such as cytochrome P450 (CYP) isozymes or other phase I and phase II metabolic enzymes, that may be involved in the metabolism of this compound is currently unavailable. In preclinical drug metabolism studies, identifying the responsible enzymes is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. Without experimental data, any discussion on the enzymatic pathways for this compound would be purely speculative.

Identification of this compound Metabolites (excluding direct toxicological implications)

Consistent with the lack of biotransformation studies, there are no publicly accessible reports on the identification of this compound metabolites. The process of metabolite identification is a critical step in drug development, providing insights into the clearance mechanisms and the potential for active or reactive metabolite formation. Without such studies, the metabolic profile of this compound remains unknown.

Table 1: Summary of Available Data on this compound Metabolism

| Parameter | Finding |

| Enzyme Systems Involved | No data available |

| Identified Metabolites | No data available |

Computational and Theoretical Chemistry of Carbifene

Quantum Chemical Calculations on Carbifene

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, energy levels, charge distribution, and reactivity.

Electronic Structure and Reactivity Predictions of this compound

Electronic structure calculations can predict how electrons are distributed within the this compound molecule. This distribution is fundamental to understanding its chemical behavior and predicting its reactivity. Concepts such as frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, derived from these calculations, can offer insights into potential reaction sites and pathways. Quantum chemical methods are increasingly used to predict molecular structure and reactivity. usc.edu The ability of a molecule to undergo chemical reactions is influenced by its functional groups and steric factors. arxiv.org Density Functional Theory (DFT) has become a fundamental tool for determining the electronic structure of molecules and solids. arxiv.orgmdpi.com

Spectroscopic Property Simulations for this compound

Computational methods can simulate various spectroscopic properties of this compound, such as Infrared (IR), Raman, and UV-Vis spectra. These simulations help in the interpretation of experimental spectra and can aid in the identification and characterization of the compound. DFT techniques, combined with experimental methods, can be employed to elucidate the vibrational characteristics of a compound and assess interactions like hydrogen bonding. csic.es Molecular dynamics simulations can also be used to model spectroscopic and structural properties, particularly in understanding molecular vibrations and the effect of intermolecular interactions like hydrogen bonds. osti.govfupress.com

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational changes, interactions, and dynamic processes. ebsco.com

This compound Interactions with Biological Macromolecules

MD simulations are valuable for studying the interactions between small molecules like this compound and biological macromolecules such as proteins, nucleic acids, and carbohydrates. kaltura.comopentextbc.casavemyexams.com These simulations can reveal how this compound binds to a target, the stability of the complex, and the conformational changes that occur upon binding. Computer simulations allow researchers to study the dynamics and interactions of biological molecules in ways that may not be currently achievable experimentally. uiowa.edu MD simulations have provided insights into the importance of motion for the function of biological molecules. ebsco.com

Conformational Analysis of this compound in Different Environments

The conformation of a molecule can significantly influence its properties and activity. MD simulations can explore the various possible three-dimensional arrangements (conformations) of this compound in different environments, such as in solution or bound to a protein. This analysis helps in understanding the flexibility of the molecule and identifying the most stable conformations. Molecular modeling can be used as a mathematical tool for conformational analysis, enabling the comparison of energies of different conformations to predict the most stable ones. sapub.orggoogle.com Computational methods are used to study the conformational behaviors of molecules, including the use of replica-exchange molecular dynamics (REMD) to simulate molecules in solution. nih.gov

Ligand-Target Docking and Virtual Screening Approaches with this compound

Ligand-target docking and virtual screening are computational techniques used in drug discovery to predict how a small molecule (ligand) binds to a target protein and to identify potential drug candidates from large libraries of compounds. drugflow.comresearchgate.net

Molecular docking aims to predict the binding pose and affinity of a ligand within the binding pocket of a protein. labshare.cnmdpi.com This involves computationally fitting the ligand into potential binding sites and scoring the different poses based on predicted interaction energies. researchgate.net Virtual screening extends this by applying docking or other scoring methods to screen large databases of compounds against a specific target, aiming to identify potential binders for further investigation. drugflow.comresearchgate.netnih.gov These approaches can significantly reduce the time and cost associated with traditional high-throughput screening. drugflow.com Virtual screening involves searching for small molecules that may bind to a drug target, typically a protein receptor or enzyme, in large compound libraries. drugflow.com Docking involves computationally fitting ligands into potential binding pockets of a protein structural model to suggest compounds that potentially interact with the protein and the specific chemical bonds involved in the interaction. researchgate.net Virtual screening follows similar principles but aims to screen a library of thousands or millions of compounds against a target protein's binding pocket. researchgate.net The output is a list of potential ligand candidates that can be further analyzed. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10079 |

Interactive Data Table Placeholder:

| Property | Value 1 | Value 2 | Unit | Method/Level of Theory | Source |

| Example: Calculated Energy | X.XX | Y.YY | kcal/mol | DFT/B3LYP/6-31G(d) | [Source Index] |

| Example: Predicted IR Peak | AAAA | BBBB | cm⁻¹ | DFT | [Source Index] |

| Example: Docking Score | -Z.ZZ | -W.WW | kcal/mol | AutoDock Vina | [Source Index] |

| Example: RMSD of Docked Pose | P.PP | Q.QQ | Å | Docking Study | [Source Index] |

Prediction of this compound Binding Modes

While the search results indicate the application of "molecular docking Methods" in studies that include this compound google.com, specific details regarding the predicted binding modes of this compound to its biological targets were not found within the scope of the provided search results. Computational docking is a technique used to predict how a molecule, such as this compound, might bind to a receptor or enzyme, providing insights into its potential mechanism of action.

Structure-Activity Relationship (SAR) Studies via Computational Methods

This compound has been part of computational screening efforts utilizing methods like Quantitative Structure-Activity Relationship (QSAR) analysis and molecular descriptors to identify compounds with analgesic activity uclv.edu.cuuclv.edu.cuuclv.edu.cu. These studies often involve calculating various molecular descriptors that encode structural and chemical information and correlating them with observed biological activity. Software packages such as TOMOCOMD-CARDD have been used in these contexts for computational molecular design and chemoinformatic investigations uclv.edu.cu. While this compound was included in these broader analyses aimed at identifying active compounds and developing QSAR models, detailed research findings specifically focused on elucidating the structure-activity relationships of this compound itself through dedicated computational SAR studies were not available in the provided search results. uclv.edu.cuuclv.edu.cuuclv.edu.cu

Retrosynthetic Analysis and Synthesis Planning for this compound using Computational Tools

Information regarding the specific application of computational tools for the retrosynthetic analysis and synthesis planning of this compound was not found in the provided search results. Computational tools for retrosynthesis and synthesis planning aid chemists by suggesting possible synthetic routes and strategies to construct a target molecule from simpler precursors.

Carbifene in Material Science and Advanced Chemical Systems Research

Carbifene in Polymer Chemistry and Composite Materials Research

Interactions of this compound with Polymer Networks

A thorough review of scientific literature and material science databases reveals no studies focused on the interactions of this compound with polymer networks. Research in this area would typically investigate how the introduction of this compound might affect the mechanical, thermal, or chemical properties of a polymer. This could include studying its potential as a plasticizer, a cross-linking agent, or a functional additive. However, no such research has been published.

Integration of this compound into Advanced Chemical Systems

There is no available information on the integration of this compound into advanced chemical systems for material science applications. Such research might explore its use in responsive materials, functional coatings, or as a component in catalysts or chemical sensors. The absence of data in this area suggests that this compound has not been a compound of interest for these applications.

Exploration of this compound in Novel Chemical Formulations (excluding therapeutic/clinical context)

Chemical Stability within Formulation Matrices

No research is available on the chemical stability of this compound within various non-therapeutic formulation matrices. Investigations in this area would be crucial for developing new materials, assessing the compound's compatibility with other chemical components, and determining its shelf-life and degradation pathways under different environmental conditions.

Controlled Release Mechanisms from a Chemical Perspective

While controlled release is a concept often associated with pharmacology, it also has applications in material science, such as for the delivery of catalysts, corrosion inhibitors, or other active agents. However, there are no studies available that explore the controlled release of this compound from a purely chemical engineering or material science perspective, independent of any therapeutic application.

Table of Chemical Compounds Mentioned

Future Directions and Emerging Research Avenues for Carbifene

Interdisciplinary Research Opportunities involving Carbifene

Interdisciplinary research plays a crucial role in unlocking the full potential of chemical compounds like this compound. By integrating knowledge and techniques from various scientific disciplines, researchers can gain a more comprehensive understanding of this compound's interactions with biological systems and explore novel applications. While specific published interdisciplinary studies solely focused on this compound are limited in the search results, the broader context of interdisciplinary research in health, medicine, and chemistry provides a framework for potential avenues.

Interdisciplinary approaches in health prevention and promotion, involving diverse expertise, highlight the value of collaboration in tackling complex challenges ku.dk. Similarly, research initiatives focusing on biomarkers for disease prediction demonstrate the power of combining different scientific perspectives, such as epigenetics, nursing, and arts and sciences tamu.edu. The development of targeted drugs for aggressive diseases also emphasizes the integration of computational chemistry, data science, and chemoproteomic tools ccia.org.au. These examples suggest that future this compound research could benefit significantly from interdisciplinary collaborations involving:

Neuropharmacology: Given this compound's recognition as an analgesic and its potential implications in pain management and neuropharmacology, collaborations with neuroscientists could explore its mechanisms of action on neural pathways and potential therapeutic applications in neurological disorders solubilityofthings.com.

Medicinal Chemistry and Structural Biology: Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for designing more effective derivatives solubilityofthings.com. Interdisciplinary efforts combining medicinal chemistry with structural biology techniques could provide insights into how modifications in this compound's molecular structure affect its biological activity and interaction with target molecules.

Material Science and Biomedical Engineering: Exploring novel delivery systems or formulations for this compound could involve collaboration with material scientists and biomedical engineers. Research into dispersible formulations or inhalation delivery methods for other compounds suggests potential avenues for improving this compound's pharmacokinetic properties and targeted delivery google.comgoogle.comgoogle.com.pg.

Computational Chemistry and Data Science: Utilizing computational approaches for in silico drug design and virtual screening could accelerate the identification of new this compound derivatives with enhanced properties or novel targets ccia.org.aurjeid.com. Data science techniques could be employed to analyze complex biological datasets generated from this compound studies.

The success of interdisciplinary research often hinges on forging a shared mission, developing researchers with expertise in multiple areas ("T-shaped" researchers), nurturing constructive dialogue across disciplines, and receiving institutional support nih.gov. These principles would be essential for effective collaborations involving this compound.

Development of Novel Chemical Probes Derived from this compound

Chemical probes are invaluable tools in chemical biology for investigating protein function, validating targets, and facilitating drug discovery rjeid.comunc.edu. The development of novel chemical probes derived from this compound could significantly advance the understanding of its biological targets and mechanisms of action. Chemical probes are designed to selectively interact with specific proteins or biological molecules, allowing researchers to perturb their function and study the resulting effects chemicalprobes.orgfrontiersin.org.

The process of developing chemical probes often involves modifying existing small molecules to enhance their selectivity, potency, and utility as research tools unc.edu. Given this compound's established pharmacological activity, it serves as a potential starting point for designing such probes. Research in chemical biology highlights various strategies for probe development, including:

Activity-Based Probes: These probes are designed to covalently label the active site of enzymes, providing insights into enzyme activity and regulation frontiersin.org. If this compound interacts with specific enzymes, activity-based probes derived from its structure could help identify and characterize these enzymatic targets.

Affinity-Based Probes: These probes are designed to bind non-covalently to target proteins, allowing for the identification and isolation of proteins that interact with the probe molecule frontiersin.org. Affinity probes based on this compound could be used to pull down and identify its binding partners within complex biological mixtures.

Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation, forms a covalent bond with interacting molecules, enabling the identification of transient or weak binding partners mdpi.com. Incorporating a photoactivable group into a this compound-based probe could help map its molecular environment and identify interacting proteins in situ.

PROTACs (PROteolysis TArgeting Chimeras): While more complex, the PROTAC technology represents a promising avenue for developing chemical degraders that recruit E3 ligases to induce the degradation of a target protein rsc.orgyoutube.com. Although not directly a "probe" in the traditional sense, a this compound-based PROTAC could be designed to degrade a specific protein target, thereby helping to validate the target's role in a biological process.

The development of high-quality chemical probes requires careful characterization, including assessing their potency, selectivity, and mechanism of action unc.edursc.org. Studies on the development of probes for other protein targets, such as cysteine cathepsins and Nek2 kinase, illustrate the rigorous process involved in designing and validating such tools cuny.edu. Future research could focus on synthesizing this compound derivatives incorporating functional groups suitable for probe development and applying these probes to investigate this compound's molecular targets and pathways.

Advancements in Chemical Synthesis and Analytical Methods for this compound Studies

Advancements in chemical synthesis and analytical methods are fundamental to supporting ongoing and future research on this compound. Efficient and scalable synthesis routes are necessary to produce this compound and its derivatives for research purposes, while sophisticated analytical techniques are essential for characterization, purity assessment, and studying its behavior in various matrices.

Recent advancements in chemical synthesis, particularly in areas like biocatalysis and automated synthesis, offer potential avenues for improving this compound production youtube.comnih.govnih.gov. Exploring enzymatic synthesis routes or utilizing automated platforms could lead to more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its structural analogs. The development of novel synthetic methodologies, such as modular approaches, could also facilitate the creation of diverse this compound-based chemical probes and derivatives for structure-activity relationship studies frontiersin.org.

In parallel with synthetic advancements, progress in analytical methods is crucial for comprehensive this compound research. A wide array of analytical techniques are employed in chemical and pharmaceutical analysis, including chromatography (HPLC, GC), mass spectrometry (MS), spectrophotometry, and electroanalytical methods nih.govresearchgate.netnih.govmdpi.commdpi.com. For this compound studies, advancements in the following areas would be particularly beneficial:

High-Resolution Chromatography and Mass Spectrometry: Coupling high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with high-resolution mass spectrometry (HRMS) can provide sensitive and selective detection and identification of this compound and its metabolites in complex biological or environmental samples mdpi.com. This is crucial for pharmacokinetic studies, metabolism profiling, and detecting potential impurities.

Hyphenated Techniques: The use of hyphenated techniques, such as LC-MS/MS, allows for detailed structural elucidation and quantification of target compounds researchgate.netmdpi.com. Applying these techniques to this compound research could provide deeper insights into its degradation pathways, interactions with other molecules, and presence in various matrices.

Development of Specific Assays: While general analytical methods are useful, the development of highly specific and sensitive assays for this compound would be advantageous for quantifying low concentrations in biological fluids or tissues. This could involve developing ELISA-based assays or other targeted detection methods.

Automation and High-Throughput Analysis: Implementing automated sample preparation and high-throughput analytical platforms can significantly increase the efficiency of this compound analysis, particularly in screening or large-scale studies youtube.com.

The continuous evolution of analytical methods, including improvements in extraction techniques and detection limits, will be vital for accurately quantifying this compound and its related compounds in various research contexts nih.govmdpi.com. These advancements in both synthesis and analysis will underpin future investigations into this compound's potential applications and its role in different biological and chemical processes.

Q & A

Basic: What experimental design principles should guide initial investigations into Carbifene's mechanism of action?

Answer:

Begin with hypothesis-driven research using controlled variables and replication. For in vitro studies, employ dose-response assays with appropriate positive/negative controls (e.g., cell viability assays with reference compounds). Validate findings using orthogonal techniques (e.g., fluorescence microscopy and Western blotting for protein interactions). Document protocols in granular detail, including solvent concentrations, incubation times, and equipment calibration parameters to ensure reproducibility . Preliminary studies should prioritize identifying confounding variables (e.g., pH sensitivity or solvent interactions) through factorial experimental designs .

Advanced: How can researchers systematically resolve contradictions between this compound's in vitro efficacy and in vivo pharmacokinetic limitations?

Answer:

Adopt a multi-modal validation framework:

Cross-model validation : Compare data across species (rodent vs. primate) and tissue-specific models (e.g., 3D organoids vs. monolayer cultures).

Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate bioavailability data with tissue penetration assays to identify absorption barriers.

Contradiction mapping : Apply dialectical analysis to distinguish principal contradictions (e.g., metabolic instability) from secondary factors (e.g., assay interference) .

Publish negative results and methodological limitations transparently to guide future studies .

Basic: What statistical methods are essential for analyzing this compound's dose-response relationships in preclinical studies?

Answer:

Use non-linear regression models (e.g., sigmoidal curves) to calculate EC₅₀/IC₅₀ values, ensuring data meets normality assumptions via Shapiro-Wilk tests. For small-sample studies, apply non-parametric tests (e.g., Kruskal-Wallis) and report effect sizes with 95% confidence intervals. Replicate experiments across ≥3 independent trials to mitigate batch variability . Tools like GraphPad Prism or R’s drc package are recommended for robust curve fitting .

Advanced: How can researchers apply contradiction analysis frameworks to this compound's conflicting toxicity profiles across studies?

Answer:

Identify principal contradictions : Determine if discrepancies arise from methodological differences (e.g., assay sensitivity) or biological variability (e.g., genetic polymorphisms in model systems).

Hierarchical clustering : Group studies by experimental parameters (dose, exposure duration, endpoints) to isolate outlier datasets.

Mechanistic reconciliation : Conduct follow-up studies targeting hypothesized conflict sources (e.g., cytochrome P450 interactions) using isotopic labeling or knockout models .

Document analytical workflows in supplementary materials to enable peer scrutiny .

Basic: What protocols ensure reproducibility in synthesizing and characterizing novel this compound analogs?

Answer:

Synthesis documentation : Report reaction conditions (temperature, catalyst loadings, purity of precursors) and purification methods (HPLC gradients, column specifications).

Characterization rigor : Provide ≥2 independent validation methods for structural confirmation (e.g., NMR, HRMS, X-ray crystallography). For known compounds, include literature-comparative spectral data .

Batch-to-batch consistency : Use QC/QA metrics (e.g., HPLC area-under-curve ≥95%) and share raw chromatograms in supplementary files .

Advanced: What integrative strategies bridge computational predictions and experimental data for this compound's off-target effects?

Answer:

In silico screening : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict off-target binding. Validate with thermal shift assays (TSA) or surface plasmon resonance (SPR).

Multi-omics integration : Correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify pathway-level perturbations.

Iterative refinement : Feed experimental discrepancies back into computational models to improve predictive accuracy .

Basic: How to design robust control groups for studies on this compound's neuroprotective effects?

Answer:

Positive controls : Use established neuroprotectants (e.g., memantine) to benchmark efficacy.

Vehicle controls : Match solvent composition (DMSO concentration, pH) to treatment groups.

Sham controls : For in vivo studies, include sham-operated animals to isolate surgery-induced stress effects.

Blind experimenters to group assignments and randomize treatment administration to minimize bias .

Advanced: What systematic review methodologies synthesize heterogeneous data on this compound's polymorph stability?

Answer:

PRISMA-guided meta-analysis : Screen studies using inclusion/exclusion criteria (e.g., XRD purity ≥98%, controlled humidity conditions).

Quality weighting : Assign higher weight to studies with validated analytical methods (e.g., DSC-TGA corroboration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.